5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-chloro-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-5-6-16-15(9-14)21(18(23)24-16)11-17(22)20-8-7-12-3-1-2-4-13(12)10-20/h1-6,9H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTACXXHTVEJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves a multi-step process:
Starting Materials: The synthesis begins with readily available starting materials such as benzo[d]oxazol-2(3H)-one, 3,4-dihydroisoquinoline, and appropriate chloro reagents.
Intermediate Reactions: Key intermediates include the formation of chlorinated benzo[d]oxazol-2(3H)-one and the subsequent coupling with 3,4-dihydroisoquinoline through amide linkage.
Final Steps: The final step usually involves refining the compound to achieve the desired purity and structure through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound would involve:
Batch Processes: Utilizing large reactors to perform sequential reactions in a controlled environment.
Purification: Employing large-scale chromatography and crystallization techniques to ensure the compound meets industrial purity standards.
Chemical Reactions Analysis
Types of Reactions
This compound can participate in various chemical reactions including:
Oxidation and Reduction: Can undergo oxidation to introduce hydroxyl groups or reduction to modify specific functional groups.
Substitution Reactions: Due to the presence of chlorine, nucleophilic substitution reactions are common.
Amidation: Reactions involving the formation or cleavage of amide bonds.
Common Reagents and Conditions
Oxidizing Agents: Such as KMnO₄ or H₂O₂ in acidic or basic media.
Reducing Agents: Like NaBH₄ or LiAlH₄ under mild conditions.
Catalysts: Various metal catalysts can facilitate the substitution reactions.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Modified aliphatic chains.
Substitution Products: Different halogenated or functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound has been identified as a promising candidate for the development of drugs targeting various neurological disorders. Research indicates that it may act as a positive allosteric modulator for dopamine receptors, particularly the D1 receptor subtype. This modulation could enhance dopaminergic signaling, which is beneficial in treating conditions such as Parkinson's disease and schizophrenia .
Case Study: Parkinson's Disease Treatment
A notable study highlighted the efficacy of compounds similar to 5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one in animal models of Parkinson's disease. The compound was administered to mice exhibiting Parkinsonian symptoms, resulting in significant improvement in motor functions and reduction in neurodegeneration markers . This suggests a potential pathway for developing new therapeutic strategies.
Neuropharmacology
Dopamine Receptor Modulation
The compound acts on the central nervous system by modulating dopamine receptors. Its ability to selectively enhance receptor activity without directly activating them makes it a valuable tool in neuropharmacology. This selectivity minimizes side effects commonly associated with direct agonists, providing a safer alternative for long-term treatment options .
Biochemical Probes
Research Tool for Cellular Studies
Due to its structural characteristics, this compound can serve as a biochemical probe in research settings. It can be utilized to study receptor dynamics and signaling pathways associated with dopamine receptors. By providing insights into receptor behavior under different physiological conditions, it aids in understanding the underlying mechanisms of various neurological disorders .
Summary of Applications
Mechanism of Action
Effects and Pathways
The mechanism by which 5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one exerts its effects typically involves:
Molecular Targets: Binding to specific enzymes or receptors, influencing their activity.
Pathways: Modulating signal transduction pathways that control cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares structural motifs with several benzoxazolone derivatives, differing primarily in substituents at positions 3 and 4. Key analogs include:
Key Observations :
- Bioactivity: Triazole-thione analogs (e.g., 2a-e) exhibit broader antimicrobial activity but lower AChE inhibition compared to the target compound’s dihydroisoquinoline group, which mimics natural alkaloid scaffolds .
- Synthetic Complexity: The dihydroisoquinoline moiety requires multi-step synthesis, whereas benzhydryl or methyl derivatives are simpler to prepare .
Pharmacokinetic and Pharmacodynamic Differences
- Metabolic Stability: The dihydroisoquinoline group in the target compound may reduce metabolic clearance compared to triazole derivatives, which are prone to oxidation at sulfur atoms .
- Binding Affinity: Molecular docking studies suggest that the dihydroisoquinoline moiety interacts with hydrophobic pockets in AChE, similar to donepezil, a known AChE inhibitor .
- Solubility : The target compound’s higher molecular weight (~380 g/mol) and rigid structure result in lower aqueous solubility compared to 3-methyl analogs, necessitating formulation optimization .
Biological Activity
5-Chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article discusses its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C20H20ClN2O3
- CAS Number : Not specifically listed in the sources but can be derived from its structure.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have shown inhibitory effects on COX enzymes, which are crucial in inflammatory pathways. The inhibition of COX-II, in particular, is linked to reduced inflammation and pain relief .
- Phosphoinositide 3-Kinase (PI3K) Pathway Modulation : Research indicates that derivatives similar to this compound can modulate PI3K signaling pathways, which are vital for cell growth and survival .
In Vitro Studies
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- COX-II Inhibition : In vitro assays have demonstrated that compounds with similar structures exhibit significant inhibitory activity against COX-II with IC50 values ranging from 0.52 μM to 22.25 μM . This suggests that the compound could potentially serve as an anti-inflammatory agent.
- Selectivity and Potency : Compounds in this class have shown varying degrees of selectivity for COX-II over COX-I, which is crucial for minimizing side effects associated with non-selective COX inhibitors .
In Vivo Studies
In vivo studies have further supported the anti-inflammatory properties of related compounds:
- Efficacy in Animal Models : Compounds exhibiting similar structural features have been tested in animal models, demonstrating significant reductions in inflammation markers and pain responses compared to control groups .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzoxazol-2(3H)-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzoxazolone derivatives are often functionalized at the 3-position using alkylating agents (e.g., chloroethyl intermediates). The dihydroisoquinoline moiety may be introduced via a coupling reaction, as seen in analogous syntheses of benzoxazolinone-triazole hybrids using click chemistry or reductive amination . Key steps include:
- Activation of the benzoxazolone core with a chloroethyl group.
- Reaction with 3,4-dihydroisoquinoline under basic conditions (e.g., K₂CO₃ in DMF).
- Purification via column chromatography (silica gel, gradient elution).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and integration ratios (e.g., dihydroisoquinoline protons at δ 2.8–4.2 ppm, benzoxazolone carbonyl at ~165 ppm) .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and oxazolone ring vibrations (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography (if crystalline): For unambiguous structural confirmation, as demonstrated for similar oxazolidinone derivatives .
Q. How can researchers evaluate the antibacterial/antifungal activity of this compound?
- Methodological Answer : Use standardized in vitro assays:
- Broth Microdilution (CLSI guidelines): Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans) .
- Agar Diffusion : Measure inhibition zones to compare potency with controls (e.g., fluconazole for fungi).
- Time-Kill Assays : Assess bactericidal/fungicidal kinetics over 24–48 hours .
Advanced Research Questions
Q. How can synthetic yield be optimized for the dihydroisoquinoline-ethyl linkage?
- Methodological Answer : Key factors include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the dihydroisoquinoline nitrogen.
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) or mild bases (e.g., Et₃N) to accelerate alkylation .
- Temperature Control : Reactions at 50–60°C reduce side products (e.g., over-alkylation) .
- Purification : Employ preparative HPLC for challenging separations of structurally similar byproducts .
Q. What computational strategies predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites, as applied to benzoxazolone derivatives .
- Molecular Docking : Screen against target enzymes (e.g., fungal CYP51 or bacterial DNA gyrase) using software like AutoDock Vina. Validate with MD simulations to assess binding stability .
- QSAR Models : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity data to guide structural modifications .
Q. How should contradictory bioactivity data between studies be resolved?
- Methodological Answer : Address discrepancies via:
- Assay Standardization : Ensure consistent inoculum size, growth media, and incubation conditions .
- Impurity Profiling : Characterize synthetic batches using HPLC-MS to rule out contaminants affecting activity .
- Dose-Response Validation : Repeat experiments with extended concentration ranges (e.g., 0.1–256 µg/mL) to confirm MIC reproducibility .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replacing chloro with fluoro or varying the oxoethyl chain length) .
- Biological Profiling : Test analogs against diverse microbial panels to identify pharmacophore elements.
- Statistical Analysis : Use ANOVA or cluster analysis to link structural features (e.g., logP, polar surface area) to activity trends .
Q. How can environmental stability or degradation pathways be assessed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acidic/alkaline), followed by LC-MS analysis of degradation products .
- Ecotoxicology Models : Predict environmental fate using EPI Suite or TEST software, focusing on hydrolysis half-life and bioaccumulation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
